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Compound of Interest

Compound Name: 5-Methylbarbituric acid

CAS No.: 2417-22-3

Cat. No.: B1213578 Get Quote

Executive Summary
This technical guide provides a comparative analysis of 5-Methylbarbituric acid (Thymine)

against its pharmacological analogs and derivatives. While 5-Methylbarbituric acid is

endogenously essential as a DNA nucleobase, its role in drug development is primarily as a

scaffold.

This guide contrasts the inert, physiological nature of the 5-monosubstituted parent compound

against:

5-Fluorouracil (5-FU): A cytotoxic pyrimidine analog.

5,5-Disubstituted Barbiturates (e.g., Phenobarbital): Lipophilic CNS depressants.

5-Arylidene Derivatives: Synthetic intermediates with potent antimicrobial and

antiproliferative profiles.

Part 1: Structural Basis & SAR Analysis
The biological activity of barbituric acid derivatives hinges on the substitution pattern at the C-5

position.[1] This is the critical "switch" between physiological metabolic substrate, sedative

drug, and cytotoxic agent.
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The C-5 Substitution Rule
5-Monosubstituted (e.g., 5-Methylbarbituric acid): Retains an acidic proton at C-5. Highly

polar, ionizable, and capable of keto-enol tautomerism. These compounds generally do not

cross the Blood-Brain Barrier (BBB) and lack sedative effects.

5,5-Disubstituted (e.g., Phenobarbital): Lacks the acidic C-5 proton. These are lipophilic,

stable, and readily cross the BBB, acting as GABA

receptor modulators (sedatives).

C-5 Functionalized (e.g., 5-Benzylidene): Created via Knoevenagel condensation.[2][3]

These often exhibit broad-spectrum antimicrobial or anticancer activity by acting as Michael

acceptors.

Visualization: Structure-Activity Relationship (SAR) Flow
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Caption: SAR decision tree showing how C-5 substitution dictates the pharmacological fate of

barbituric acid derivatives.

Part 2: Comparative In Vitro Efficacy Data
The following data synthesizes performance across standard in vitro assays. Note the distinct

lack of cytotoxicity for 5-Methylbarbituric acid compared to its fluorinated analog (5-FU).
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Table 1: Cytotoxicity Profile (Anticancer Models)
Cell Lines: MCF-7 (Breast Cancer), A549 (Lung Cancer)

Compound Class IC50 (MCF-7) IC50 (A549)
Mechanism of
Action

5-

Methylbarbituric

Acid

Endogenous

Nucleobase

> 500 µM

(Inactive)

> 500 µM

(Inactive)

DNA precursor

(Thymine); non-

toxic.

5-Fluorouracil (5-

FU)
Antimetabolite 1.2 - 5.0 µM 8.5 - 12.0 µM

Irreversible

inhibition of

Thymidylate

Synthase (TS).

5-Benzylidene

Barbiturate

Synthetic

Derivative
15 - 45 µM 20 - 60 µM

Apoptosis

induction; ROS

generation;

Michael

acceptor.

Phenobarbital CNS Depressant > 200 µM > 200 µM

GABA receptor

modulation (low

cytotoxicity).

Table 2: Antimicrobial Activity (MIC Values)
Organisms: S. aureus (Gram+), E. coli (Gram-)
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Compound MIC (S. aureus) MIC (E. coli) Notes

5-Methylbarbituric

Acid
> 256 µg/mL > 256 µg/mL

Biologically inert as an

antimicrobial.

5-Nitrobarbituric Acid 32 - 64 µg/mL 64 - 128 µg/mL

Electron-withdrawing

group enhances

reactivity.

5-(4-

Chlorobenzylidene)
4 - 8 µg/mL 16 - 32 µg/mL

High potency due to

lipophilicity and

membrane

penetration.

Part 3: Mechanism of Action (Thymidylate Synthase
Pathway)
The most critical comparison for drug developers is between 5-Methylbarbituric acid
(Thymine) and 5-FU. 5-FU mimics the scaffold but substitutes the C-5 methyl group with

fluorine, creating a "suicide inhibitor" trap.
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Caption: 5-FU intercepts the methylation pathway, trapping Thymidylate Synthase and halting

DNA synthesis.

Part 4: Validated Experimental Protocols
To replicate the data above, use these standardized, self-validating protocols.

Protocol A: Cytotoxicity Assessment (MTT Assay)
Objective: Determine IC50 of barbituric acid derivatives.

Seeding: Plate cells (e.g., MCF-7) at
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cells/well in 96-well plates. Incubate for 24h at 37°C, 5% CO

.

Treatment:

Dissolve compounds in DMSO (Stock 10 mM).

Prepare serial dilutions in culture medium (Range: 0.1 µM to 100 µM).

Critical Control: Maintain final DMSO concentration < 0.5% to avoid solvent toxicity.

Add 100 µL of treatment to wells. Incubate for 48h.

Development:

Add 10 µL MTT reagent (5 mg/mL in PBS). Incubate 4h.

Aspirate medium carefully. Dissolve formazan crystals in 100 µL DMSO.

Readout: Measure Absorbance at 570 nm.

Calculation:

Protocol B: Antimicrobial Susceptibility (Broth
Microdilution)
Objective: Determine Minimum Inhibitory Concentration (MIC).

Inoculum Prep: Adjust bacterial suspension to 0.5 McFarland standard (

CFU/mL). Dilute 1:100 in Mueller-Hinton Broth (MHB).

Plate Setup:

Add 100 µL MHB to all wells of a 96-well plate.

Add 100 µL of test compound (e.g., 5-benzylidene derivative) to column 1.

Perform 1:2 serial dilutions across the plate.
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Inoculation: Add 100 µL of diluted bacterial suspension to each well.

Controls:

Positive: Ciprofloxacin or Ampicillin.

Negative: Sterile MHB only.

Solvent: MHB + DMSO (to rule out solvent killing).

Incubation: 16–20h at 37°C.

Readout: MIC is the lowest concentration with no visible turbidity.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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